molecular formula C9H15N3O B14513621 (4-Amino-2-butylpyrimidin-5-yl)methanol CAS No. 62671-93-6

(4-Amino-2-butylpyrimidin-5-yl)methanol

Cat. No.: B14513621
CAS No.: 62671-93-6
M. Wt: 181.23 g/mol
InChI Key: ODDAVEPYBFFIJB-UHFFFAOYSA-N
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Description

(4-Amino-2-butylpyrimidin-5-yl)methanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of an amino group at the 4th position, a butyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-butylpyrimidin-5-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides under basic conditions.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-butylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, amines, alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(4-Amino-2-butylpyrimidin-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Amino-2-butylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-chloropyrimidin-5-yl)methanol: Similar structure with a chlorine atom instead of a butyl group.

    (4-Amino-2-methylpyrimidin-5-yl)methanol: Similar structure with a methyl group instead of a butyl group.

    (4-Amino-2-phenylpyrimidin-5-yl)methanol: Similar structure with a phenyl group instead of a butyl group.

Uniqueness

(4-Amino-2-butylpyrimidin-5-yl)methanol is unique due to the presence of the butyl group, which can influence its chemical reactivity, biological activity, and physical properties. The butyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic profile.

Properties

CAS No.

62671-93-6

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(4-amino-2-butylpyrimidin-5-yl)methanol

InChI

InChI=1S/C9H15N3O/c1-2-3-4-8-11-5-7(6-13)9(10)12-8/h5,13H,2-4,6H2,1H3,(H2,10,11,12)

InChI Key

ODDAVEPYBFFIJB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C(=N1)N)CO

Origin of Product

United States

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